molecular formula C21H13F2N3O2 B12904369 3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-67-9

3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12904369
CAS No.: 858118-67-9
M. Wt: 377.3 g/mol
InChI Key: HZYZFMYAQKAGIZ-UHFFFAOYSA-N
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Description

3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide: DFB , is a synthetic organic compound. Its chemical structure consists of a benzamide core with a pyrrolopyridine moiety and a difluorobenzoyl substituent. Let’s explore its properties and applications.

Preparation Methods

a. Synthetic Routes: DFB can be synthesized through several routes. One common method involves the reaction of thiourea with acetone and 3,5-difluorobenzoyl bromide . This process yields the primary ligand, which serves as a building block for further complexation.

b. Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as chloroform or dimethyl sulfoxide (DMSO) . The reaction proceeds through nucleophilic substitution and cyclization steps.

c. Industrial Production: While DFB is not produced on an industrial scale, its derivatives and related compounds find applications in various fields.

Chemical Reactions Analysis

DFB and its derivatives undergo diverse chemical reactions:

    Oxidation: DFB can be oxidized to form various intermediates.

    Reduction: Reduction of DFB leads to reduced forms with altered properties.

    Substitution: Substituting functional groups on the benzamide or pyrrolopyridine ring modifies its reactivity.

    Common Reagents: Reagents like , , and are often employed.

    Major Products: These reactions yield derivatives with distinct properties, such as improved thermal stability and altered emission spectra.

Scientific Research Applications

DFB and its derivatives have significant applications:

    Chemistry: Used as fluorescent probes and ligands in coordination chemistry.

    Biology: Investigated for their interactions with biomolecules, including proteins and nucleic acids.

    Medicine: Potential as anticancer agents due to their ability to target specific cellular pathways.

    Industry: Employed in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The precise mechanism by which DFB exerts its effects depends on the specific derivative and its molecular targets. It may involve interactions with cellular receptors, enzymes, or signaling pathways.

Properties

CAS No.

858118-67-9

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

3-[3-(2,5-difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H13F2N3O2/c22-13-4-5-17(23)15(9-13)19(27)16-10-26-21-18(16)14(6-7-25-21)11-2-1-3-12(8-11)20(24)28/h1-10H,(H2,24,28)(H,25,26)

InChI Key

HZYZFMYAQKAGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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